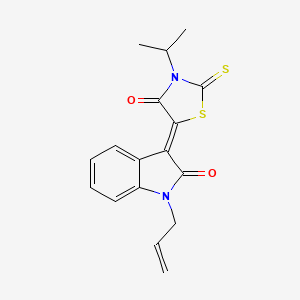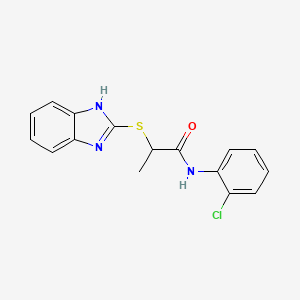
N-(4-butylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(4-butylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide, also known as BPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of N-(4-butylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that N-(4-butylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide acts as a partial agonist at the dopamine D2 receptor and a 5-HT1A receptor agonist. Additionally, N-(4-butylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been found to exhibit various biochemical and physiological effects. In animal models, N-(4-butylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity. Additionally, N-(4-butylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been found to decrease the levels of corticosterone, which is a hormone that is released in response to stress. These effects may contribute to the anxiolytic and antidepressant-like effects of N-(4-butylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-butylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, N-(4-butylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been found to exhibit various therapeutic effects, which makes it a promising candidate for further research. However, one limitation of using N-(4-butylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-(4-butylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. One direction is to further investigate its mechanism of action and how it interacts with various neurotransmitter systems in the brain. Another direction is to explore its potential therapeutic applications in other fields, such as cancer research and cardiovascular disease. Additionally, further research is needed to determine the optimal dosage and administration of N-(4-butylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide for its therapeutic effects.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and psychiatry. In neuroscience, N-(4-butylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been found to exhibit anxiolytic and antidepressant-like effects in animal models. In pharmacology, N-(4-butylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have antipsychotic properties and has been studied as a potential treatment for schizophrenia. In psychiatry, N-(4-butylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been studied as a potential treatment for drug addiction and has been found to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-2-3-5-18-7-9-20(10-8-18)23-21(26)25-14-12-24(13-15-25)17-19-6-4-11-22-16-19/h4,6-11,16H,2-3,5,12-15,17H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFELIVNBNLIUJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methyl-5-{[(4H-1,2,4-triazol-4-ylamino)carbonyl]amino}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B4793672.png)
![2-(allylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4793679.png)
![methyl {5-[4-(2-amino-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4793682.png)

![N-(3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)pentanamide](/img/structure/B4793696.png)
![1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methylpiperazine](/img/structure/B4793703.png)

![4-[(4-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4793726.png)
![3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B4793730.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-3-oxo-2-morpholinyl)acetamide](/img/structure/B4793731.png)
![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4793736.png)
![N-[4-(benzyloxy)phenyl]-2-ethoxyacetamide](/img/structure/B4793738.png)
![2-methoxy-N-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4793762.png)
![1-ethyl-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4793768.png)